molecular formula C7H11N3O2S2 B5165666 5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid

5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid

Cat. No.: B5165666
M. Wt: 233.3 g/mol
InChI Key: UKSHKJVXRUAHTC-UHFFFAOYSA-N
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Description

5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thioacetamide
  • 5-(4-Acetamidophenylsulfonamido)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid is unique due to its specific structure, which combines a thiadiazole ring with a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S2/c8-6-9-10-7(14-6)13-4-2-1-3-5(11)12/h1-4H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHKJVXRUAHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC1=NN=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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